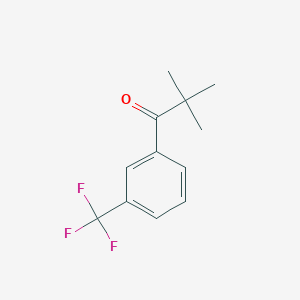

2,2-Dimethyl-3'-trifluoromethylpropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c1-11(2,3)10(16)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIPNRSETZEWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609090 | |

| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-39-7 | |

| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2,2-Dimethyl-3'-trifluoromethylpropiophenone

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethyl-3'-trifluoromethylpropiophenone

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable building block for drug discovery and agrochemical development.[1] This document outlines a robust synthetic protocol via Friedel-Crafts acylation, details the underlying reaction mechanism, and presents a full suite of analytical techniques for structural verification and purity assessment. It is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven guide to the preparation and analysis of this and structurally related compounds.

Introduction

Chemical Identity and Structure

This compound, more systematically named 1-(3-(trifluoromethyl)phenyl)-2,2-dimethylpropan-1-one , is an aromatic ketone characterized by a tert-butyl ketone group and a trifluoromethyl substituent at the meta-position of the phenyl ring.

-

Molecular Formula: C₁₂H₁₃F₃O

-

Molecular Weight: 230.22 g/mol

-

CAS Number: 1533-03-5[2]

-

Canonical SMILES: CCC(=O)c1cccc(c1)C(F)(F)F

The molecule's structure combines the steric bulk of a pivaloyl group with the potent electron-withdrawing nature of a trifluoromethyl group, influencing its reactivity and physicochemical properties.

Significance and Applications

The incorporation of trifluoromethyl groups into organic molecules is a cornerstone strategy in modern drug design. The -CF₃ moiety is known to improve key pharmacokinetic properties, including metabolic stability and membrane permeability, by blocking sites of oxidative metabolism and increasing lipophilicity.[1] Consequently, this compound serves as a critical intermediate for synthesizing more complex molecules with potential therapeutic applications, where these enhanced properties are highly desirable.

Synthesis Methodology: Friedel-Crafts Acylation

The most direct and industrially scalable approach to synthesizing aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[3][4] For the target molecule, this involves the reaction of a 3-substituted trifluoromethylbenzene with pivaloyl chloride.

Rationale for Reagent Selection

-

Aromatic Substrate: 1-Bromo-3-(trifluoromethyl)benzene is selected as the starting material. The bromine atom does not significantly hinder the reaction and provides a handle for potential future cross-coupling reactions if needed. The trifluoromethyl group is a deactivating group, meaning harsher reaction conditions (e.g., higher temperature or catalyst loading) may be necessary compared to an unsubstituted benzene ring.[5]

-

Acylating Agent: Pivaloyl chloride is the source of the 2,2-dimethylpropanoyl group. Its high reactivity makes it an excellent electrophile precursor.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is the quintessential Lewis acid for this transformation. It effectively coordinates with the acyl chloride to generate the highly electrophilic acylium ion required for the substitution.[6] A stoichiometric amount is often required as AlCl₃ complexes with the final ketone product.[3]

Detailed Experimental Protocol

Safety First: This procedure involves corrosive, air-sensitive, and toxic reagents. All operations must be conducted in a certified chemical fume hood.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[9][10][11] The reaction apparatus must be scrupulously dried to prevent quenching of the Lewis acid catalyst.

Materials:

-

1-Bromo-3-(trifluoromethyl)benzene

-

Pivaloyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Crushed ice

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

-

Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice-water bath.

-

Acyl Chloride Addition: Add pivaloyl chloride (1.05 equivalents) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 10-15 minutes. Allow the mixture to stir for an additional 15 minutes at 0 °C to pre-form the acylium ion complex.[6]

-

Substrate Addition: Dissolve 1-Bromo-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding crushed ice, followed by the slow, dropwise addition of concentrated HCl until the aqueous layer is acidic. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[6]

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a clear oil or low-melting solid.

Visualization of Synthesis and Mechanism

Caption: High-level workflow for the synthesis of the target compound.

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Physicochemical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be relatively simple.

-

δ 7.5-8.2 ppm (m, 4H): A complex multiplet region corresponding to the four protons on the disubstituted aromatic ring.

-

δ 1.35 ppm (s, 9H): A sharp, strong singlet integrating to nine protons, characteristic of the chemically equivalent methyl groups of the tert-butyl moiety.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~205 ppm: Ketone carbonyl carbon (C=O).

-

δ ~135-140 ppm: Aromatic quaternary carbon attached to the ketone.

-

δ ~122-132 ppm: Aromatic CH carbons and the quaternary carbon attached to the -CF₃ group. The carbon bonded to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

δ ~124 ppm (q, ¹JCF ≈ 272 Hz): Trifluoromethyl carbon.

-

δ ~45 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ ~ -63 ppm (s, 3F): A single, sharp peak corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This is a definitive signal for confirming the presence and electronic environment of the -CF₃ group.[12]

-

The IR spectrum provides confirmation of key functional groups.[13][14]

-

~2975 cm⁻¹ (s): C-H stretching from the tert-butyl methyl groups.

-

~1695 cm⁻¹ (s): A strong absorption band characteristic of the aryl ketone C=O stretching vibration.

-

~1600, 1480 cm⁻¹ (m): C=C stretching vibrations within the aromatic ring.

-

~1325, 1170, 1130 cm⁻¹ (s, broad): A series of very strong, characteristic absorption bands corresponding to the C-F stretching modes of the trifluoromethyl group.[15]

Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and identify characteristic fragmentation patterns.

-

m/z 230: Molecular ion peak [M]⁺.

-

m/z 173: A prominent peak corresponding to the [M - C₄H₉]⁺ fragment, representing the loss of the tert-butyl group. This results in the stable 3-(trifluoromethyl)benzoyl cation.

-

m/z 57: A peak corresponding to the tert-butyl cation [C(CH₃)₃]⁺.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing purity and confirming molecular weight. The compound should elute as a single sharp peak under appropriate conditions.

-

High-Performance Liquid Chromatography (HPLC): Using a suitable reversed-phase column (e.g., C18) and a mobile phase such as acetonitrile/water, HPLC can provide a quantitative measure of purity (typically >97% for a purified sample).

Data Summary

Table 1: Physical and Spectroscopic Properties

| Property | Value/Expected Data | Source/Rationale |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for aromatic ketones |

| Boiling Point | ~216-217 °C (lit.) | |

| Density | ~1.202 g/mL at 25 °C (lit.) | |

| ¹H NMR (δ, ppm) | 7.5-8.2 (m, 4H), 1.35 (s, 9H) | Structural Prediction |

| ¹³C NMR (δ, ppm) | ~205 (C=O), 122-140 (Ar), 124 (q, CF₃), 45 (Cq), 28 (CH₃) | Structural Prediction |

| ¹⁹F NMR (δ, ppm) | ~ -63 (s) | [12] |

| IR (cm⁻¹) | 2975 (C-H), 1695 (C=O), 1325, 1170, 1130 (C-F) | [13][15] |

| MS (m/z) | 230 [M]⁺, 173 [M-57]⁺ | Fragmentation Analysis |

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via Friedel-Crafts acylation. The causality behind experimental choices, from reagent selection to reaction conditions, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques has been described, forming a self-validating system to ensure the structural integrity and purity of the final product. The protocols and data presented herein serve as a robust resource for chemists engaged in the synthesis of fluorinated building blocks for pharmaceutical and agrochemical research.

References

- α,β-Unsaturated enamino-ketones with trifluoromethyl groups. Infrared spectra and structure. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Organocatalyzed Trifluoromethylation of Ketones and Sulfonyl Fluorides by Fluoroform under a Superbase System. PMC.

- Safety Data Sheet - Key Organics. Key Organics.

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system. Beilstein Journals.

- TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety Data Sheet. ChemicalBook.

- The Grignard Reaction.

- JP-3505 - Safety Data Sheet. Combi-Blocks.

- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.

- Safety Data Sheet - Aaronchem. Aaronchem.

- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.

- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

- O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. PMC.

- 3'-(TRIFLUOROMETHYL)PROPIOPHENONE synthesis. ChemicalBook.

- Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.

- 2'-(Trifluoromethyl)propiophenone | 16185-96-9. Benchchem.

- Simple Access to β-Trifluoromethyl-Substituted Ketones via Copper-Catalyzed Ring-Opening Trifluoromethylation of Substituted Cyclopropanols. ResearchGate.

- Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. The Journal of Organic Chemistry - ACS Publications.

- Synthesis routes of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. Benchchem.

- Friedel-Crafts Acylation. Chemistry Steps.

- Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. MDPI.

- Experiment 1: Friedel-Crafts Acylation.

- Grignard Chemistry. Vapourtec Ltd.

- F CH3 NH O CH3. SWGDrug.

- Friedel-Crafts Acylation. Organic Chemistry Portal.

- Method for producing 2'-trifluoromethyl group-substituted aromatic ketone. Google Patents.

- Metal-free synthesis of 1,1-dimethyl-2,2,2-trifluoroethyl substituted quinazolinones via tandem radical cyclization of quinazolin-4(3H)-ones with 3,3,3-trifluoro-2,2-dimethylpropanoic acid. Organic & Biomolecular Chemistry (RSC Publishing).

- Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH.

- infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Advanced Organic Chemistry.

- 2'-(Trifluoromethyl)propiophenone | 16185-96-9. ChemicalBook.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

- Table of Characteristic IR Absorptions.

- 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0291221). NP-MRD.

- MS 2 and MS 3 spectra and proposed mechanism for the formation of the product ions of protonated KRO-105714. ResearchGate.

- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.

- Synthesis of Diverse Aromatic Ketones through C-F Cleavage of Trifluoromethyl Group. Chemistry.

- 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide. ResearchGate.

- 3'-(Trifluoromethyl)propiophenone 97 1533-03-5. Sigma-Aldrich.

- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

Sources

- 1. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 | Benchchem [benchchem.com]

- 2. 3'-(TRIFLUOROMETHYL)PROPIOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. keyorganics.net [keyorganics.net]

- 8. combi-blocks.com [combi-blocks.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. aaronchem.com [aaronchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. α,β-Unsaturated enamino-ketones with trifluoromethyl groups. Infrared spectra and structure - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,2-Dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one, a fluorinated aromatic ketone of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document will delve into its chemical identity, synthesis, physicochemical properties, potential applications, and safety considerations, offering field-proven insights and practical methodologies.

Chemical Identity and Nomenclature

CAS Number: 898766-36-4

IUPAC Name: 2,2-dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one

This compound is a propiophenone derivative characterized by a tert-butyl group attached to the carbonyl carbon and a trifluoromethyl group at the ortho position of the phenyl ring. The presence and position of the trifluoromethyl group significantly influence the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity and potential biological activity.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 898766-36-4 |

| IUPAC Name | 2,2-dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one |

| Molecular Formula | C₁₂H₁₃F₃O |

| Molecular Weight | 230.23 g/mol |

| Canonical SMILES | CC(C)(C)C(=O)C1=CC=CC=C1C(F)(F)F |

| InChI Key | HZKWMUPILWNEJI-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The synthesis of 2,2-dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and mechanistically distinct routes are the Friedel-Crafts acylation and a Grignard/organolithium-based approach.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones.[1][2][3] In this approach, trifluoromethylbenzene is acylated using 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 2,2-dimethylpropanoyl chloride (1.0 equivalent) to the stirred suspension. The formation of the acylium ion is an exothermic process.

-

Electrophilic Aromatic Substitution: To the resulting mixture, add trifluoromethylbenzene (1.0 equivalent) dropwise via the addition funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality and Trustworthiness: The use of anhydrous conditions and an inert atmosphere is critical to prevent the deactivation of the Lewis acid catalyst by moisture.[2] The slow, controlled addition of reagents is a self-validating step to manage the exothermicity of the reaction. The acidic work-up ensures the complete decomposition of the catalyst and protonation of any intermediates, leading to the desired ketone.

Organometallic Addition to a Carboxylic Acid Derivative

An alternative strategy involves the reaction of an organometallic reagent derived from 2-bromobenzotrifluoride with a suitable pivaloyl electrophile. A common approach is the use of a Grignard reagent or an organolithium species.

Caption: Grignard Reagent Synthesis Workflow.

Experimental Protocol: Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromobenzotrifluoride (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.

-

Acylation: Once the Grignard reagent has formed, cool the solution to 0 °C. Slowly add a solution of 2,2-dimethylpropanoyl chloride (1.0 equivalent) in anhydrous THF.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified as described in the Friedel-Crafts method.

Expertise and Experience: The formation of the Grignard reagent is a critical step; the glassware must be scrupulously dry to prevent quenching of the organometallic species.[4] The use of an initiator like iodine is a common technique to start the reaction on the surface of the magnesium. The choice of the acylating agent (acid chloride or anhydride) can influence the reaction yield and side products.

Physicochemical and Spectroscopic Properties

Due to the specific nature of this compound, detailed experimental data is not widely available in the public domain. The following properties are based on predictions and data from structurally similar compounds.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Source/Method |

| Boiling Point | ~220-240 °C | Estimation based on related propiophenones |

| Melting Point | Not available | Likely a liquid or low-melting solid at room temperature |

| Density | ~1.2 g/cm³ | Estimation based on related fluorinated ketones |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, acetone) | General property of similar aromatic ketones[5] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group (around 1.3-1.5 ppm). The aromatic protons would appear as a complex multiplet in the range of 7.3-7.8 ppm.

-

¹³C NMR: Characteristic signals would include the carbonyl carbon (around 200 ppm), the quaternary carbon of the tert-butyl group, and the carbons of the trifluoromethyl group (a quartet due to C-F coupling). The aromatic carbons would show signals in the 125-140 ppm region, with C-F coupling observed for the carbon attached to the CF₃ group and its neighbors.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.

-

IR Spectroscopy: A strong absorption band for the C=O stretch of the ketone would be prominent around 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the alkyl and aromatic groups would also be present, along with strong C-F stretching bands.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 230. Key fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage at the carbonyl group.

Applications in Research and Development

The unique structural features of 2,2-dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one make it a valuable building block in several areas of chemical research, particularly in medicinal chemistry.

Role of the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore in modern drug design.[8][9] Its incorporation into a molecule can significantly enhance:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.

Potential as a Synthetic Intermediate

2,2-dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one can serve as a precursor for a variety of more complex molecules. The ketone functionality can be readily transformed into other functional groups such as alcohols, amines, and alkenes, providing access to a diverse range of chemical scaffolds for drug discovery programs. For example, reduction of the ketone would yield the corresponding secondary alcohol, a common motif in bioactive compounds.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2,2-dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic ketones and fluorinated compounds should be followed.[10][11][12][13]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Table 3: General Hazard Information for Related Compounds

| Hazard | Precaution |

| Skin and Eye Irritation | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. |

| Inhalation | May cause respiratory tract irritation. Avoid breathing vapors. |

| Ingestion | Harmful if swallowed. Do not ingest. |

Conclusion

2,2-Dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one is a valuable fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis can be achieved through established methods such as Friedel-Crafts acylation or organometallic routes, each with its own mechanistic nuances and experimental considerations. The presence of the trifluoromethyl group imparts desirable physicochemical properties that are highly sought after in drug design. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from closely related structures. Further research into the properties and applications of this compound is warranted and is expected to contribute to the advancement of synthetic and medicinal chemistry.

References

- Fluorochem. 2,2-dimethyl-2'-trifluoromethylpropiophenone.

- Palmityl Trifluoromethyl Ketone - Safety D

- 9-(Trifluoroacetyl)

- Observed and simulated IR spectra of 3′-(triflouromethyl)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).

- Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols - Benchchem.

- SAFETY D

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 24).

- Simple synthesis of (-)-(S)- and (+)-(R)-2,2-dimethyl-1-aminocyclopropane-1-carboxylic acid (2 ... - J-Global.

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC. (2021, February 12).

- (Trifluoromethyl)

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11).

- 3'-(Trifluoromethyl)acetophenone - the NIST WebBook.

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (2021, February 12).

- Spectrophotometric Investigation of the Complexation Mechanism of 3– (Trifluoromethyl) Acetophenone - Semantic Scholar.

- Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).

- Experiment 1: Friedel-Crafts Acyl

- 2,2-Dimethyl-1-(1-nitrocarbazol-9-yl)propan-1-one - PubChem.

- Show how you would use the Friedel–Crafts acylation, Clemmensen r... - Pearson. (2025, May 30).

- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4).

- Friedel-Crafts Acylation - A Level Chemistry Revision Notes - Save My Exams. (2024, October 26).

- A modeling assessment of the physicochemical properties and environmental fate of emerging and novel per- and polyfluoroalkyl su. (2014, November 8).

- 2,2-Dimethyl-1-phenylpropan-1-one | 938-16-9 - TCI Chemicals.

- 2,2-dimethyl-1-(1H-pyrrol-2-yl)propan-1-one - PubChem - NIH.

- A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride - Benchchem.

- Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC.

- Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors - PubMed. (2015, January 15).

- Synthesis of 2,2-Dimethyl-1,3-dithiane from acetone and 1,3-propanedithiol - Benchchem.

- Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes | Request PDF - ResearchG

- A modeling assessment of the physicochemical properties and environmental fate of emerging and novel per- and polyfluoroalkyl substances - PubMed. (2015, February 1).

- Synthesis and characterization of the physicochemical and magnetic properties for perfluoroalkyl ester and Fe(iii) carboxylate-based hydrophobic magnetic ionic liquids - RSC Publishing.

- Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect - ResearchG

- Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds - MDPI. (2005, January 31).

- When benzene 6 is treated with 2,2 dimethylpropanoyl (pivaloyl) chloride .. - Filo. (2025, May 30).

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Steric Fortress: Technical Guide to 2,2-Dimethyl-3'-trifluoromethylpropiophenone

[1]

Executive Summary & Structural Definition

In the landscape of medicinal chemistry, This compound represents a specific class of "fortified" ketones.[] Often colloquially referred to as 3'-trifluoromethylpivalophenone , this molecule combines two critical design elements used to modulate pharmacokinetics:

-

Electronic Deactivation: The meta-trifluoromethyl (

) group on the phenyl ring. -

Steric Occlusion: The gem-dimethyl substitution at the

-carbon, creating a tert-butyl moiety adjacent to the carbonyl.[]

This guide analyzes the interplay between these features, providing a roadmap for synthesis, handling, and reactivity. The absence of

Structural Analysis: The "Push-Pull" Dynamic[1]

To predict reactivity, one must understand the conflicting forces at the carbonyl center (C1).

Electronic Activation (The Effect)

The trifluoromethyl group is a strong electron-withdrawing group (EWG) (

-

Ring Effect: It significantly deactivates the aromatic ring toward electrophilic aromatic substitution (EAS).

-

Carbonyl Effect: Through inductive effects (

), it increases the partial positive charge (

Steric Shielding (The gem-Dimethyl Effect)

The 2,2-dimethyl substitution converts the flexible ethyl chain of propiophenone into a rigid tert-butyl group.[]

-

Bürgi-Dunitz Trajectory Blockade: The bulky methyl groups create a "steric cone" that physically obstructs the

angle required for nucleophiles to attack the carbonyl -

Quaternary Center: The

-carbon is quaternary.[] There are no acidic

Conclusion: While the

Synthesis Strategies

Due to the deactivated nature of the aromatic ring, standard Friedel-Crafts acylation is often low-yielding or prone to impurities. The Grignard-Nitrile route is the authoritative method for high-purity synthesis.[]

Pathway Comparison

Figure 1: Comparative synthetic pathways. The Grignard route bypasses the electronic deactivation of the ring.

Recommended Protocol: Grignard-Nitrile Addition[1]

Rationale: This method avoids the harsh Lewis acids required for Friedel-Crafts on deactivated rings and prevents carbocation rearrangements.[]

Reagents:

-

3-Bromobenzotrifluoride (1.0 equiv)[]

-

Magnesium turnings (1.1 equiv)[]

-

Pivalonitrile (1.0 equiv) (Note: Pivaloyl chloride is not used here to avoid double addition).[]

-

THF (Anhydrous)[]

Step-by-Step Methodology:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 10% of the bromide solution in THF to initiate. Once refluxing, add the remainder dropwise to maintain gentle reflux.

-

Nitrile Addition: Cool the Grignard solution to 0°C. Add Pivalonitrile (diluted in THF) dropwise. The steric bulk of the tert-butyl group in the nitrile prevents the "double addition" often seen with acid chlorides.

-

Reflux: Heat to reflux for 4–6 hours. The sterically hindered nitrile reacts slowly; thermal energy is required to drive the formation of the metallo-imine salt.

-

Hydrolysis: Cool to RT. Pour the mixture into ice-cold 2M

. Critical: The imine intermediate is stable. Vigorous stirring for 12+ hours or mild heating may be required to fully hydrolyze the hindered imine to the ketone. -

Purification: Extract with MTBE. Wash with

.[] Distill under high vacuum (bp approx. 95-100°C @ 1 mmHg, extrapolated).

Reactivity & Stability Profile

Nucleophilic Resistance (The "No-Go" Zone)

The 2,2-dimethyl group renders the carbonyl highly resistant to nucleophiles.

-

Grignard Addition: Adding a second Grignard reagent to this ketone to form a tertiary alcohol is extremely difficult.[] It often leads to reduction (transfer of a

-hydride from the Grignard alkyl group) or enolization (if-

Workaround: If nucleophilic attack is required, use organolithiums (smaller, more reactive) or activate the carbonyl with Cerium(III) Chloride (

).

-

Metabolic Stability (The Drug Design Advantage)

This scaffold is a classic "metabolic blocker."

| Metabolic Pathway | Susceptibility | Mechanistic Explanation |

| Zero | No | |

| Racemization | Zero | The molecule is achiral at the |

| Aromatic Oxidation | Low | The |

| Carbonyl Reduction | Moderate | Can be reduced to the secondary alcohol by ketoreductases, though steric bulk slows this process. |

Photostability

Aromatic ketones with

-

Structure Check: The tert-butyl group has

-hydrogens (the primary methyl protons).[] -

Risk:[] Upon UV exposure, this molecule can undergo intramolecular hydrogen abstraction, leading to a 1,4-biradical and subsequent cleavage.

-

Handling: Store in amber glass. Protect from direct UV light during stability testing.[]

Analytical Reference Data

Table 1: Predicted Physicochemical Properties

| Property | Value (Approx.) | Note |

| Molecular Formula | ||

| Molecular Weight | 230.23 g/mol | |

| LogP | 3.8 – 4.1 | Highly Lipophilic due to |

| Boiling Point | 216–218 °C | At 760 mmHg |

| IR Spectrum | Carbonyl stretch (Lower than alkyl ketones due to conjugation, higher than acetophenone due to steric strain) | |

| 19F NMR | Singlet (referenced to |

Stability Assay Protocol (HPLC)[1]

To validate the stability of this intermediate in solution (e.g., for formulation studies):

Objective: Quantify degradation under hydrolytic stress.

-

Mobile Phase: Acetonitrile : Water (60:[]40) + 0.1% Formic Acid.[] (High organic content required due to lipophilicity).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Detection: UV @ 254 nm (Aromatic absorption).

-

Stress Conditions:

-

Acid:[] 0.1 N HCl, 60°C, 24 hours.

-

Base: 0.1 N NaOH, 60°C, 24 hours.

-

Oxidative:[][2] 3%

, RT, 24 hours.

-

-

Expected Result: >99% recovery. The steric bulk protects the carbonyl from hydration (gem-diol formation) and hydrolysis.

References

-

Synthesis of Hindered Ketones: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[] (Refer to section on Grignard reactions with nitriles vs. acid chlorides).

-

Metabolic Blocking: Barnes-Seeman, D., et al. (2013).[][3] "Metabolically Stable tert-Butyl Replacement."[][4][5] ACS Medicinal Chemistry Letters, 4(6), 514–516.[4]

-

Grignard Mechanism: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[] (Foundational text on nitrile additions).

-

Physical Properties (Analog): Sigma-Aldrich Product Sheet for 3'-(Trifluoromethyl)propiophenone (CAS 1533-03-5).

-

Photostability (Norrish Reactions): Turro, N. J. (1991).[] Modern Molecular Photochemistry. University Science Books.

Potential applications of 2,2-Dimethyl-3'-trifluoromethylpropiophenone in organic synthesis

The following technical guide details the applications, synthetic utility, and handling of 2,2-Dimethyl-3'-trifluoromethylpropiophenone (also known as 3'-Trifluoromethylpivalophenone ).

Content Type: Technical Guide / Whitepaper Subject: CAS 898766-36-4 | Chemical Intermediate & Building Block

Executive Summary

This compound is a specialized aromatic ketone characterized by two distinct structural motifs: a sterically bulky pivaloyl group (via the 2,2-dimethyl substitution) and an electron-withdrawing trifluoromethyl group at the meta-position of the phenyl ring.

In drug discovery, this molecule serves as a critical "metabolically robust" scaffold. The tert-butyl moiety (formed by the 2,2-dimethylpropiophenone arrangement) blocks metabolic oxidation at the

Primary Applications:

-

Asymmetric Synthesis: Precursor to chiral benzylic alcohols via enantioselective reduction.

-

Directed Lithiation: A scaffold for regioselective ortho-functionalization (DoM chemistry).

-

Photochemistry: A Type I photoinitiator capable of generating radical species via Norrish cleavage.

Chemical Profile & Structural Analysis

| Property | Data |

| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one |

| Common Name | 3'-Trifluoromethylpivalophenone |

| CAS Number | 898766-36-4 |

| Molecular Formula | C |

| Molecular Weight | 230.23 g/mol |

| Key Features | Sterically hindered carbonyl; Electron-deficient ring; Non-enolizable |

Structural Logic

The "2,2-dimethylpropiophenone" nomenclature indicates that the

-

Base: Propiophenone (

) -

Modification: Replace two

-hydrogens with methyls -

Result: The alkyl group is effectively a tert-butyl group. Thus, the chemistry of this molecule is the chemistry of aryl tert-butyl ketones .

Core Application: Asymmetric Synthesis of Chiral APIs

The most high-value application of this intermediate is the synthesis of chiral benzylic alcohols . The extreme steric bulk of the tert-butyl group provides exceptional face discrimination during reduction, making it an ideal substrate for catalytic asymmetric synthesis.

Mechanism: Corey-Bakshi-Shibata (CBS) Reduction

Because the ketone has two sterically distinct sides (a large tert-butyl group vs. a flat, electron-deficient aryl group), it serves as a textbook substrate for CBS reduction or Transfer Hydrogenation (ATH).

Protocol Insight:

Standard borohydride reduction yields a racemic mixture. To access the (

Figure 1: Stereoselective reduction pathway driven by steric differentiation.

Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)

Ideally suited for scale-up over CBS due to safety concerns with borane.

-

Catalyst Preparation: Charge a reactor with [Ru(

-cymene)Cl -

Solvent: Add anhydrous DMF or a formic acid/triethylamine azeotrope (5:2).

-

Substrate Addition: Add This compound (1.0 eq).

-

Reaction: Stir at 25–40°C for 12–24 hours. The bulky tert-butyl group forces the aryl ring into a specific orientation relative to the ruthenium hydride, ensuring high enantiomeric excess (ee).

-

Workup: Quench with water, extract with EtOAc. The product is the chiral alcohol, a precursor to trifluoromethyl-substituted analogues of drugs like Eperisone or novel chemically stable SSRIs.

Core Application: Directed Ortho-Metallation (DoM)

This molecule is a "privileged substrate" for regioselective aromatic substitution. The pivaloyl group is a weak coordinating group but a strong steric director .

The "Cooperative Blocking" Strategy

-

The Pivaloyl Group: Directs lithiation to the ortho position. However, due to the massive tert-butyl bulk, lithiation between the ketone and the CF

group (position 2) is sterically disfavored (the "buttressing effect"). -

The CF

Group: A strong Directed Metallation Group (DMG) that directs ortho (to positions 2 and 4). -

Result: Lithiation occurs predominantly at Position 6 (ortho to ketone, para to CF

) or Position 4 (ortho to CF

Figure 2: Divergent synthesis of polysubstituted aromatics using the substrate's directing groups.

Critical Safety Protocol: Synthesis via Grignard

Researchers synthesizing this compound de novo or using it in Grignard reactions must be aware of a specific hazard associated with trifluoromethylphenyl-magnesium species.

The Hazard: The preparation of Grignard reagents from 3-bromo-benzotrifluoride can lead to runaway exothermic decompositions or detonations if not controlled, due to the instability of the CF

Validated Synthesis Protocol (Safe Method)

Objective: Synthesize this compound from 3-bromobenzotrifluoride and pivalonitrile (or pivaloyl chloride).

-

Activation (Turbo Grignard): Do not use standard Mg turnings/ether reflux.

-

Use

-PrMgCl[1]·LiCl (Turbo Grignard) at -15°C to perform a Halogen-Magnesium exchange on 3-bromobenzotrifluoride. -

Why: This avoids the induction period and exotherm of direct Mg insertion.

-

-

Acylation:

-

Cool the generated aryl-magnesium species to -20°C.

-

Add CuCN·2LiCl (10 mol%) as a catalyst (Knochel chemistry).

-

Add Pivaloyl chloride (1.1 eq) slowly.

-

-

Quench:

-

Quench with NH

Cl/NH

-

-

Purification:

-

The product is non-enolizable, so it can be purified vigorously (acid/base washes) without risk of racemization or aldol side reactions.

-

References

-

Organic Syntheses. "Preparation of 3,5-Bis(trifluoromethyl)acetophenone via Grignard: Safety Warning." Org.[2][3][4] Synth.2008 , 85, 88.

- Knochel, P. et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.

-

Corey, E. J., Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angew.[1][5][6] Chem. Int. Ed.1998 , 37, 1986-2012.

-

Sigma-Aldrich. "3'-(Trifluoromethyl)propiophenone Product Sheet." (Note: Reference for the un-methylated analog properties).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101891599B - 3,4,5-trifluoro-phynyl tertiary butyl ether - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. propiophenone, 93-55-0 [thegoodscentscompany.com]

2,2-Dimethyl-3'-trifluoromethylpropiophenone: A Strategic Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Introduction: The Imperative for Structurally Optimized Scaffolds

In the landscape of modern medicinal chemistry, the design of novel therapeutics is an exercise in molecular precision. The success of a drug candidate is critically dependent on a finely tuned balance of potency, selectivity, metabolic stability, and pharmacokinetic properties. A key strategy in achieving this balance lies in the use of sophisticated building blocks that introduce specific, advantageous structural motifs into a molecular scaffold.[1][2] 2,2-Dimethyl-3'-trifluoromethylpropiophenone emerges as a preeminent example of such a building block, strategically combining two of the most powerful functionalities in the medicinal chemist's arsenal: the trifluoromethyl group and the gem-dimethyl group.

The trifluoromethyl (CF3) group is a cornerstone of contemporary drug design, prized for its profound impact on a molecule's physicochemical profile.[3] Its strong electron-withdrawing nature and high metabolic stability can dramatically enhance a compound's potency, bioavailability, and half-life.[4] Concurrently, the gem-dimethyl moiety, a feature prevalent in numerous natural products, offers a powerful tool for optimizing a drug's disposition.[5][6][7] It can act as a metabolic shield, hinder unwanted reactivity, and lock in a bioactive conformation, thereby improving target engagement and pharmacokinetic behavior.[5][6][8]

This guide provides an in-depth exploration of this compound, elucidating the rationale behind its design and its practical application as a versatile precursor for synthesizing next-generation therapeutic agents. We will dissect the synergistic contributions of its constituent motifs, provide detailed synthetic protocols, and explore its role in the creation of potent and metabolically robust drug candidates.

Core Characteristics: Physicochemical Properties and Synthesis

This compound is a ketone that serves as an ideal starting point for a variety of synthetic transformations. Its structure is defined by a propiophenone core, featuring a trifluoromethyl group at the meta-position of the aromatic ring and a gem-dimethyl substitution on the carbon alpha to the carbonyl group.

| Property | Value |

| IUPAC Name | 1-(3-(Trifluoromethyl)phenyl)-2,2-dimethylpropan-1-one |

| Molecular Formula | C12H13F3O |

| Molecular Weight | 230.23 g/mol |

| CAS Number | 898766-36-4[9] |

| Appearance | Varies; typically a liquid or low-melting solid |

| Key Structural Features | Propiophenone core, meta-CF3 group, α,α-gem-dimethyl group |

Synthetic Strategy: Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this building block is achieved via a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of a trifluoromethyl-substituted aromatic ring with a pivaloyl group.

Protocol: Synthesis of this compound

-

Reaction Setup: To a cooled (0 °C), stirred solution of a suitable Lewis acid (e.g., aluminum chloride, AlCl3) in an inert solvent (e.g., dichloromethane, DCM), add 1-bromo-3-(trifluoromethyl)benzene.

-

Acylating Agent Addition: Slowly add 2,2-dimethylpropanoyl chloride (pivaloyl chloride) to the reaction mixture. The pivaloyl chloride forms a reactive acylium ion complex with the Lewis acid.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the acylium ion. The meta-directing effect of the trifluoromethyl group favors acylation at the desired position.

-

Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Upon completion, carefully quench the reaction by pouring it over ice-water.

-

Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield the final product.

Caption: General workflow for Friedel-Crafts synthesis.

The Mechanistic Advantage: Decoding the Structural Motifs

The utility of this compound stems from the predictable and synergistic effects of its two key functional groups.

The 3'-Trifluoromethyl Group: An Electronic and Metabolic Anchor

The CF3 group is a powerful bioisostere for a methyl group but with vastly different and often superior electronic properties.[10]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This is a critical advantage, as it can block a common metabolic hotspot on the aromatic ring, thereby increasing the drug's half-life and bioavailability.[3]

-

Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule (Hansch parameter π ≈ 0.88).[2] This property can improve a drug's ability to cross cellular membranes and the blood-brain barrier, which is essential for CNS targets.[4]

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF3 moiety lowers the pKa of nearby basic functional groups, such as an amine introduced in subsequent synthetic steps. This modulation can be crucial for optimizing drug-receptor interactions and reducing off-target effects at physiological pH.

-

Target Binding: The electronegativity of the CF3 group can lead to favorable dipole-dipole or hydrogen bond interactions with amino acid residues in a target protein's binding pocket, enhancing binding affinity and potency.[2]

The α,α-gem-Dimethyl Group: A Conformational and Steric Shield

The introduction of a quaternary carbon adjacent to the carbonyl group provides distinct steric and conformational advantages.

-

Metabolic Shielding: The bulky tert-butyl-like arrangement of the gem-dimethyl group sterically hinders the adjacent carbonyl. This makes the carbonyl less susceptible to metabolic reduction by ketoreductases, a common metabolic pathway for many drugs that can lead to inactive or toxic metabolites.

-

Conformational Rigidity (Thorpe-Ingold Effect): The presence of the gem-dimethyl group restricts the rotational freedom of the side chain.[11] This pre-organization into a more rigid conformation can reduce the entropic penalty upon binding to a receptor, leading to a significant increase in binding affinity and selectivity.[5][6][7] This is often referred to as the Thorpe-Ingold or gem-dimethyl effect.[11]

-

Improved DMPK Profile: By blocking metabolic pathways and locking in a favorable conformation, the gem-dimethyl group contributes to a more predictable and favorable drug metabolism and pharmacokinetics (DMPK) profile.[5][7][8]

Caption: Synergistic effects of the CF3 and gem-dimethyl groups.

Application in Practice: Synthesis of Bupropion Analogues

A prime application of this compound is in the synthesis of novel analogues of Bupropion. Bupropion is a widely prescribed antidepressant and smoking cessation aid that functions as a dopamine and norepinephrine reuptake inhibitor. By replacing the 3'-chloro substituent of the bupropion precursor with a 3'-trifluoromethyl group and the α-methyl with a gem-dimethyl group, medicinal chemists can systematically probe for improved efficacy and metabolic properties.[12][13][14]

The synthetic workflow involves a classical two-step process: α-bromination followed by nucleophilic substitution.

Experimental Protocol: Two-Step Synthesis of a Bupropion Analogue

Step 1: α-Bromination

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as acetic acid or dichloromethane.

-

Bromination: Add elemental bromine (Br2, ~1.05 eq) dropwise to the solution at room temperature. The reaction is often catalyzed by a small amount of HBr. The causality here is the generation of an electrophilic bromine species that reacts with the enol form of the ketone.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed. The disappearance of the bromine color is also a good indicator of reaction progress.

-

Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with a mild base (e.g., sodium bicarbonate solution) to remove excess acid, then with brine, dried, and concentrated to yield the crude α-bromo ketone intermediate, 1-(3-(Trifluoromethyl)phenyl)-2-bromo-2-methylpropan-1-one. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with tert-Butylamine

-

Reaction Setup: Dissolve the crude α-bromo ketone intermediate (1.0 eq) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or acetonitrile.

-

Amine Addition: Add tert-butylamine (≥2.0 eq) to the solution. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HBr byproduct, driving the reaction to completion.

-

Heating: Heat the reaction mixture (e.g., to 60-80 °C) to facilitate the SN2 reaction.[15] The steric hindrance of the gem-dimethyl group may require slightly more forcing conditions compared to less substituted ketones.

-

Monitoring and Workup: Monitor the reaction by LC-MS. Once complete, cool the mixture, dilute with water, and perform an acid-base extraction. The final product, being a basic amine, can be extracted into an acidic aqueous layer, washed, and then re-extracted into an organic solvent after basifying the aqueous layer.

-

Purification and Salt Formation: The purified free base is then typically converted to a hydrochloride salt by treating a solution of the base (e.g., in isopropanol) with HCl (e.g., as a solution in ether) to yield the final, stable, and crystalline product.

Caption: Synthetic workflow for novel Bupropion analogues.

Conclusion and Future Perspectives

This compound is more than a simple chemical intermediate; it is a highly engineered building block designed to address key challenges in modern drug discovery. The strategic incorporation of a metabolically robust, electron-withdrawing trifluoromethyl group with a conformationally-locking, sterically-shielding gem-dimethyl group provides a powerful platform for developing superior therapeutic agents. Its application in synthesizing next-generation Bupropion analogues highlights its potential for creating CNS agents with enhanced potency, selectivity, and pharmacokinetic profiles. As the demand for drugs with improved metabolic stability and refined pharmacological activity continues to grow, the utility of such precisely designed building blocks will undoubtedly expand, paving the way for new and innovative treatments for a wide range of diseases.

References

- Gervasoni, S., et al. (2025).

- Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. PharmaChem.

- Gervasoni, S., et al. (2025).

- Talele, T. T. (2017). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry.

- Reddy, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Gervasoni, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.

- Li, J., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen.

- Wikipedia contributors. (n.d.). Thorpe–Ingold effect. Wikipedia.

- Dukat, M., et al. (n.d.).

- Carroll, F. I., et al. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. PubMed.

- Kovačević, M., et al. (2014). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. MDPI.

- Fluorochem. (n.d.). 2,2-dimethyl-2'-trifluoromethylpropiophenone. Fluorochem.

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone. PharmaChem.

- Carroll, F. I., et al. (n.d.). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction.

- Soares, J., et al. (n.d.). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering (RSC Publishing).

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 12. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Pivotal Role of the Trifluoromethyl Group in 2,2-Dimethyl-3'-trifluoromethylpropiophenone: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Executive Summary: Beyond a Simple Substitution

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design.[1][2] Among these, the trifluoromethyl (-CF3) group stands out for its profound and multifaceted influence on a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the role of the trifluoromethyl group as exemplified by the structure 2,2-Dimethyl-3'-trifluoromethylpropiophenone. While specific biological data for this precise molecule is not extensively published, its structure serves as an excellent scaffold to explore the foundational principles that make the -CF3 group an indispensable tool for researchers, scientists, and drug development professionals. We will dissect how this seemingly simple substitution dramatically alters lipophilicity, metabolic stability, and electronic character, thereby shaping the molecule's potential as a therapeutic agent.

Deconstructing the Physicochemical Impact of the Trifluoromethyl Group

The introduction of a -CF3 group onto an aromatic ring, as seen in this compound, initiates a cascade of changes in the molecule's fundamental physicochemical properties. These alterations are critical determinants of a drug candidate's behavior in a biological system.[3]

Modulation of Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a crucial parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to be highly lipophilic, significantly increasing a molecule's solubility in non-polar environments.[4][5] This property is vital for enhancing permeability across biological membranes, a key factor in drug absorption and bioavailability.[3][6]

The Hansch-Fujita π constant for a -CF3 group is approximately +0.88, indicating a strong positive contribution to lipophilicity.[3][6] This is a substantial increase compared to a simple methyl (-CH3) group. This enhanced lipophilicity can facilitate more effective interaction with hydrophobic pockets in target proteins.[7]

| Parameter | Propiophenone Analog | 2,2-Dimethyl-3'-methylpropiophenone (Hypothetical) | This compound (Expected) | Rationale for Change |

| Hansch-Fujita π Constant | H = 0 | -CH₃ ≈ +0.56 | -CF₃ ≈ +0.88 | The high electronegativity of fluorine atoms increases the lipophilic character of the group.[3][6] |

| Calculated logP (cLogP) | Lower | Intermediate | Higher | The addition of the lipophilic -CF3 group increases the overall partition coefficient.[8] |

| Membrane Permeability | Lower | Intermediate | Higher | Increased lipophilicity generally correlates with improved ability to cross lipid bilayers.[6][7] |

Potent Electronic Effects: Influencing Acidity and Reactivity

The three highly electronegative fluorine atoms make the -CF3 group a powerful electron-withdrawing substituent.[4][6] When attached to the aromatic ring, it significantly reduces the electron density of the phenyl group. This has several important consequences:

-

Altered pKa: The electron-withdrawing effect can lower the pKa of nearby acidic protons, making them more acidic.[4]

-

Modulation of Basicity: Conversely, it can decrease the basicity of nearby nitrogen-containing functional groups.

-

Ring Deactivation: It deactivates the aromatic ring towards electrophilic substitution, which can be a factor in both synthesis and metabolic pathways.[7]

Steric Influence: A Bioisosteric Consideration

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl (-CH3) or chloro (-Cl) group, to fine-tune steric and electronic properties.[9] It is sterically larger than a methyl group and has been compared in size to an isopropyl group, allowing it to occupy and form favorable van der Waals interactions within a receptor's binding site.[6][10] This can lead to improved binding affinity and selectivity for the target.[3]

Fortifying Metabolic Stability: The "Metabolic Shielding" Effect

A primary challenge in drug development is overcoming rapid metabolic degradation, which can lead to a short half-life and poor bioavailability. The trifluoromethyl group is a key tool for enhancing metabolic stability.[4][11]

The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[3][7] This inherent strength makes the -CF3 group exceptionally resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes that are responsible for the majority of oxidative drug metabolism.[11]

By strategically placing a -CF3 group at a known or suspected site of metabolism (a "metabolic hotspot"), that metabolic pathway can be effectively blocked.[7][11] This strategy, often called "metabolic switching," can dramatically increase a drug's half-life and improve its pharmacokinetic profile.[11]

Caption: Metabolic shielding by the -CF3 group.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a standardized method to assess and compare the metabolic stability of a compound like this compound against its non-fluorinated analog.

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance upon incubation with liver microsomes.[11]

-

Materials:

-

Test compounds (e.g., this compound and a non-CF3 analog)

-

Pooled liver microsomes (human, rat, or mouse)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

-

Positive control compound (e.g., a rapidly metabolized drug like verapamil)

-

Acetonitrile or methanol with an internal standard for reaction quenching and sample analysis

-

96-well incubation plate, temperature-controlled shaker, LC-MS/MS system

-

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of test compounds and the positive control in a suitable organic solvent (e.g., DMSO). Create working solutions by diluting the stocks in phosphate buffer. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[11]

-

Incubation Setup: Add the liver microsome solution to the wells of the 96-well plate. Pre-warm the plate at 37°C for approximately 10 minutes.

-

Initiation of Reaction: To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system solution to all wells except for the negative controls (time-zero point).[11]

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The T=0 sample is quenched immediately after adding the NADPH solution.

-

Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) .

-

| Parameter | Compound with -CH₃ (Hypothetical) | Compound with -CF₃ (Expected) | Rationale for Change |

| In Vitro Half-life (t½) | Shorter | Longer | The -CF3 group blocks a primary site of oxidative metabolism, reducing the rate of clearance.[11] |

| Intrinsic Clearance (CLint) | Higher | Lower | A lower rate of metabolism directly translates to lower intrinsic clearance by the liver enzymes.[11] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[11] |

Enhancing Biological Activity and Target Engagement

The unique combination of electronic, steric, and lipophilic properties makes the -CF3 group highly effective at modulating a molecule's interaction with biological targets.[12]

Caption: -CF3 group interactions in a binding pocket.

-

Enhanced Binding Affinity: The lipophilicity of the -CF3 group promotes hydrophobic interactions within the binding pocket of a receptor or enzyme.[7] Furthermore, its strong electron-withdrawing nature can enhance electrostatic or hydrogen bonding interactions with the target.[7]

-

Pharmacophore and Functional Alteration: In some cases, the -CF3 group is not just a modulator but a key part of the pharmacophore. Its replacement can dramatically alter the biological activity of a molecule, for instance, by converting an agonist into an antagonist.[13][14] This highlights its critical role in defining the functional interaction with the target protein.[14]

Many successful drugs owe their efficacy to a trifluoromethyl group. For example, in the antidepressant Fluoxetine (Prozac) , the -CF3 group in the para position of the phenoxy ring is crucial for its selective serotonin reuptake inhibitor activity.[9][15] Similarly, the anti-inflammatory drug Celecoxib (Celebrex) utilizes a -CF3 group to achieve its selective COX-2 inhibition.[9]

Analytical Characterization of Trifluoromethylated Compounds

The presence of the -CF3 group necessitates specific analytical techniques for unequivocal structural confirmation and quantification.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most definitive method for confirming the presence and chemical environment of the trifluoromethyl group.[16] ¹H and ¹³C NMR are also essential for elucidating the full structure.[16]

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (HPLC-MS), this technique is vital for determining the molecular weight and fragmentation patterns, confirming identity and assessing purity.[16]

-

High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and quantification of the compound in various matrices.[16]

Experimental Protocol: Sample Preparation for NMR Spectroscopy

-

Objective: To prepare a high-quality sample of the trifluoromethylated compound for structural analysis by NMR.

-

Materials:

-

Test compound (5-10 mg)

-

High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube and cap

-

Pipettes and vial

-

-

Step-by-Step Methodology:

-

Accurately weigh 5-10 mg of the test compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[16]

-

Gently vortex or sonicate the vial until the sample is completely dissolved.

-

Carefully transfer the solution into a clean NMR tube using a pipette.

-

Cap the NMR tube securely and label it appropriately. The sample is now ready for analysis.

-

Conclusion: The Trifluoromethyl Group as a Pillar of Drug Design

The trifluoromethyl group, as analyzed in the context of this compound, is far more than a simple halogenated substituent. It is a strategic tool that medicinal chemists use to intelligently design molecules with superior drug-like properties.[2] Its ability to simultaneously enhance lipophilicity for better membrane permeation, block key metabolic pathways to extend half-life, and optimize interactions with biological targets underscores its critical importance.[3][7][11] Understanding the profound effects of the -CF3 group is essential for any professional engaged in the design and development of the next generation of therapeutic agents.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. Available at: [Link]

-

When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]

-

Trifluoromethyl group - Grokipedia. Grokipedia. Available at: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. National Center for Biotechnology Information. Available at: [Link]

-

The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Synthio. Available at: [Link]

-

The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Royal Society of Chemistry. Available at: [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF. ResearchGate. Available at: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]

-

Comparative effects of trifluoromethyl-and methyl-group substitutions in proline. Consensus. Available at: [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]

-

Trifluoromethyl group: Significance and symbolism. Wisdomlib. Available at: [Link]

-

Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... - ChEMBL. EMBL-EBI. Available at: [Link]

-

Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. Available at: [Link]

-

Synthesis and Physicochemical Properties, and Computational Analysis of Tris(fluoromethyl)Alkyl Building Blocks | Request PDF. ResearchGate. Available at: [Link]

-